An In-depth Technical Guide to the Synthesis of Phenanthrenone Derivatives
An In-depth Technical Guide to the Synthesis of Phenanthrenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenanthrenone derivatives are a significant class of polycyclic aromatic hydrocarbons that form the core structure of numerous natural products, pharmaceuticals, and materials. Their synthesis has been a subject of extensive research, leading to the development of a diverse array of synthetic methodologies. This technical guide provides a comprehensive overview of the core strategies for the synthesis of phenanthrenone derivatives, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of key transformations.
Classical Synthetic Strategies
Classical methods for the synthesis of the phenanthrene (B1679779) nucleus, which can be adapted for phenanthrenone synthesis, have been well-established for decades. These methods, while sometimes lacking the efficiency and functional group tolerance of modern techniques, remain valuable for their reliability and scalability.
Haworth Synthesis
The Haworth synthesis is a multi-step process for producing phenanthrenes from naphthalenes. The key steps involve Friedel-Crafts acylation, Clemmensen or Wolff-Kishner reduction, and cyclization followed by aromatization.
Experimental Protocol: Haworth Synthesis of a Phenanthrone Precursor
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Friedel-Crafts Acylation: In a reaction vessel, naphthalene (B1677914) (1.0 eq) and succinic anhydride (B1165640) (1.1 eq) are dissolved in a suitable solvent such as nitrobenzene. Aluminum chloride (AlCl₃, 2.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours and then heated to 60 °C for 4 hours. The mixture is cooled and poured onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, a mixture of 1- and 2-naphthoylpropanoic acids, is purified by fractional crystallization.
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Clemmensen Reduction: The purified naphthoylpropanoic acid (1.0 eq) is added to a flask containing amalgamated zinc (excess) and concentrated hydrochloric acid. The mixture is refluxed for 8-12 hours. After cooling, the mixture is extracted with toluene. The organic layer is washed with water and brine, dried, and concentrated to yield the corresponding naphthylbutanoic acid.
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Cyclization: The naphthylbutanoic acid (1.0 eq) is treated with polyphosphoric acid (PPA) or concentrated sulfuric acid and heated to 120-150 °C for 2-4 hours. The reaction mixture is then cooled and poured into ice water. The precipitated solid is filtered, washed with water, and dried to afford the tetracyclic ketone (a phenanthrone precursor).
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Aromatization: The tetracyclic ketone is subjected to dehydrogenation using a catalyst such as selenium or palladium on carbon at high temperatures (250-300 °C) to yield the corresponding phenanthrone derivative.
Logical Workflow for Haworth Synthesis
Caption: Workflow of the Haworth synthesis for phenanthrone derivatives.
Bardhan-Sengupta Synthesis
The Bardhan-Sengupta synthesis is another classical route that involves the cyclodehydration of a cyclohexanol (B46403) derivative.[1]
Experimental Protocol: Bardhan-Sengupta Synthesis of Octahydrophenanthrene
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Condensation: Ethyl cyclohexanone-2-carboxylate (1.0 eq) is treated with potassium metal in dry benzene (B151609) to form the potassium enolate. To this, β-phenylethyl bromide (1.1 eq) is added, and the mixture is refluxed for 12 hours. After cooling, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.
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Hydrolysis and Decarboxylation: The resulting β-keto ester is saponified with aqueous potassium hydroxide, followed by acidification with dilute hydrochloric acid to yield the corresponding carboxylic acid, which is then decarboxylated by heating.
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Reduction: The 2-(β-phenylethyl)cyclohexanone is reduced with sodium in moist ether to afford 2-(β-phenylethyl)cyclohexanol.
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Cyclodehydration and Dehydrogenation: The cyclohexanol derivative is heated with phosphorus pentoxide (P₂O₅) to effect cyclodehydration, yielding octahydrophenanthrene.[1] Subsequent dehydrogenation with selenium at high temperatures (280–340°C) furnishes phenanthrene.[1]
Bardhan-Sengupta Synthesis Pathway
Caption: Key steps in the Bardhan-Sengupta synthesis of phenanthrene.
Pschorr Cyclization
The Pschorr cyclization is a powerful method for the synthesis of phenanthrenes and their derivatives through an intramolecular radical cyclization of a diazonium salt.[2]
Experimental Protocol: Pschorr Synthesis of Phenanthrene-9-carboxylic Acid
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Diazotization: α-Phenyl-o-aminocinnamic acid (1.0 eq) is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.
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Radical Cyclization: In a separate flask, a suspension of finely divided copper powder (0.2 eq) in water is prepared. The cold diazonium salt solution is added slowly to the copper suspension. Vigorous evolution of nitrogen gas is observed. After the addition is complete, the mixture is allowed to warm to room temperature and may be heated to 60-80 °C to ensure completion.
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Workup and Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent like ethyl acetate (B1210297). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure phenanthrene-9-carboxylic acid.
| Starting Material | Product | Catalyst | Yield (%) | Reference |
| α-Phenyl-o-aminocinnamic acid | Phenanthrene-9-carboxylic acid | Copper powder | Moderate | [2] |
Pschorr Cyclization Mechanism
Caption: Mechanistic pathway of the Pschorr cyclization.
Modern Synthetic Methodologies
Modern synthetic methods offer significant advantages in terms of efficiency, functional group tolerance, and milder reaction conditions compared to classical approaches.
Palladium-Catalyzed Domino Reactions
Palladium-catalyzed domino reactions, particularly those involving a Catellani-type sequence, have emerged as powerful tools for the one-pot synthesis of complex phenanthrene derivatives.[3]
Experimental Protocol: Palladium-Catalyzed Synthesis of Phenanthridinones
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Reaction Setup: To a dried Schlenk tube, add 2-bromobenzamide (B1207801) (1.0 eq, 0.5 mmol), o-bromobenzoic acid (1.5 eq, 0.75 mmol), cesium carbonate (Cs₂CO₃, 1.0 eq, 0.5 mmol), triphenylphosphine (B44618) (PPh₃, 0.2 eq, 0.1 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.1 eq, 0.05 mmol).
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Reaction Execution: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon). Add anhydrous N,N-dimethylformamide (DMF, 4.0 mL). The reaction mixture is then stirred at 120 °C for 10 hours.
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Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired phenanthridinone.
| Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzamide | 2-Bromobenzoic acid | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | DMF | 120 | 10 | 59-88 | [3] |
| Aryl Iodide | ortho-Bromobenzoyl chloride | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | DMF | 105 | 10 | up to 98 | [3] |
Palladium-Catalyzed Domino Synthesis of Phenanthridinones
Caption: Catalytic cycle for palladium-catalyzed phenanthridinone synthesis.
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a green and efficient strategy for the synthesis of phenanthrene derivatives under mild conditions.
Experimental Protocol: Visible-Light Photocatalyzed Synthesis of Phenanthrenes from α-Bromochalcones
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Reaction Setup: In a reaction vial, dissolve the α-bromochalcone (1.0 eq), a photocatalyst such as fac-[Ir(ppy)₃] (1-5 mol%), and a base (e.g., DBU or Et₃N) in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
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Irradiation: The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
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Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired phenanthrene derivative.
| Substrate | Photocatalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| α-Bromochalcones | fac-[Ir(ppy)₃] | DBU | CH₃CN | 12-24 | High | [4] |
| 2-Isocyanobiphenyls | Rose Bengal | DBU | MeCN/H₂O | 5 | Moderate-Good | [5] |
Photocatalytic Synthesis of Phenanthrenes
References
- 1. ias.ac.in [ias.ac.in]
- 2. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of the Pschorr Synthesis to the Preparation of Certain ... - Russell Bliss Akin - Google Books [books.google.com.sg]
